2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a fluorine atom and a methoxy group. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective reactions to occur at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for compounds with Boc protecting groups often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases such as sodium hydroxide for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid involves the selective protection of amine groups, allowing for targeted chemical reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)amino]acetic acid: Similar in structure but lacks the fluorine and methoxy groups.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of the fluorine and methoxy groups.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
The presence of both a fluorine atom and a methoxy group in 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid makes it unique compared to other Boc-protected compounds. These functional groups can participate in a variety of chemical reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C9H16FNO6 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C9H16FNO6/c1-8(2,3)16-7(14)11-17-9(10,5-15-4)6(12)13/h5H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
AKQBJCWMLIWTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(COC)(C(=O)O)F |
Origin of Product |
United States |
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